![molecular formula C13H10ClF3N4 B2871978 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 339111-84-1](/img/structure/B2871978.png)
1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a hydrazone group (a functional group with the structure R1R2C=NNH2). It also contains a trifluoromethyl group (CF3), which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives, which may be structurally similar, can be synthesized through various methods such as the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .科学的研究の応用
Antitubercular Activity
This compound has been identified as a potential lead candidate against Mycobacterium tuberculosis . It is part of a medicinally privileged structure known as pyrazolo[3,4-b]pyridines, which exhibits promising antitubercular activity . The ability to modify the structure and create a combinatorial library of derivatives allows for extensive exploration of structure-activity relationships (SAR) to optimize its efficacy against tuberculosis.
Luminescent Material for Optoelectronic Devices
Derivatives of this compound have been reported to show luminescent properties, making them useful in the development of optoelectronic devices . Their unique chemical structure and versatility allow them to be used as emitters in various technological applications, including sensors and imaging devices.
Anti-Cancer Drug Development
The structural versatility of this compound provides opportunities for the synthesis of new molecular entities (NCEs) with potential anti-cancer properties . By exploring different substitutions and modifications, researchers can develop compounds that may inhibit the growth of cancer cells or induce apoptosis.
Biological Activity Modulation
The compound’s scaffold allows for modifications that can lead to a broad spectrum of biological activities. This includes the potential for anti-inflammatory, antioxidant, and antimicrobial effects, which are crucial in the development of new therapeutic agents .
Chemical Synthesis and Drug Discovery
The compound serves as a scaffold for the synthesis of a variety of derivatives, which can be screened for pharmacological activities. This process is integral to drug discovery, where new compounds are continually being designed and tested for a range of biological targets .
Material Science Applications
Due to its aromatic heterocyclic nature, the compound can be utilized in material science research. Its stability and the possibility of polarization make it suitable for creating materials with specific electronic properties, which can be applied in advanced material design .
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions involve the transfer of organic groups from boron to palladium
Result of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein
特性
IUPAC Name |
3-chloro-N-[(Z)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLWAVGEZZRKLT-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

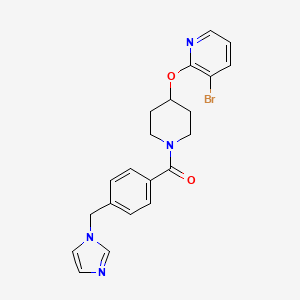
![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)
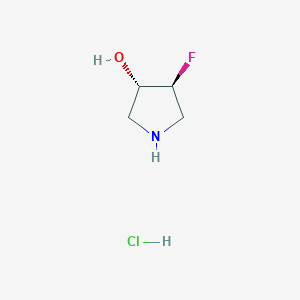
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
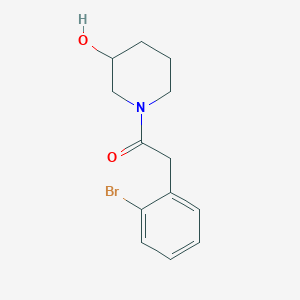
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
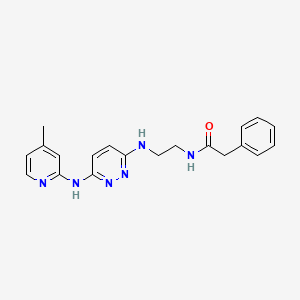

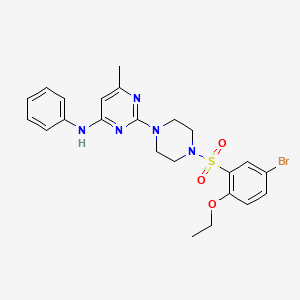
![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)